molecular formula C7H10O5S B13961942 4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl methanesulfonate

4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl methanesulfonate

Katalognummer: B13961942
Molekulargewicht: 206.22 g/mol
InChI-Schlüssel: KFYCHJQMVKTEIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- typically involves the reaction of 3-ethyl-4-hydroxy-2(5H)-furanone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides and sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted furanones.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent furanone and its derivatives.

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a flavoring agent and in the synthesis of fine chemicals.

Wirkmechanismus

The mechanism of action of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
  • 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Uniqueness

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to other furanones.

Eigenschaften

Molekularformel

C7H10O5S

Molekulargewicht

206.22 g/mol

IUPAC-Name

(4-ethyl-5-oxo-2H-furan-3-yl) methanesulfonate

InChI

InChI=1S/C7H10O5S/c1-3-5-6(4-11-7(5)8)12-13(2,9)10/h3-4H2,1-2H3

InChI-Schlüssel

KFYCHJQMVKTEIA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(COC1=O)OS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.